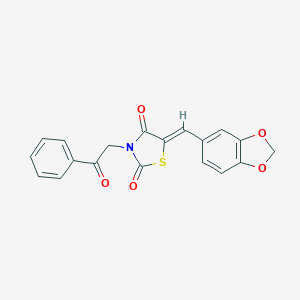![molecular formula C18H20ClNOS2 B300545 N-[2-(benzylsulfanyl)ethyl]-3-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B300545.png)
N-[2-(benzylsulfanyl)ethyl]-3-[(4-chlorophenyl)sulfanyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(benzylsulfanyl)ethyl]-3-[(4-chlorophenyl)sulfanyl]propanamide, commonly known as BCS-177, is a novel compound that has been synthesized for use in scientific research. This compound is of particular interest due to its potential therapeutic applications, as well as its unique mechanism of action. In
Aplicaciones Científicas De Investigación
BCS-177 has been primarily used in scientific research as a potential therapeutic agent for the treatment of cancer. Studies have shown that BCS-177 has potent anti-cancer properties, with the ability to induce apoptosis in cancer cells. Additionally, BCS-177 has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of BCS-177 is not fully understood, but it is believed to involve the inhibition of thioredoxin reductase. Thioredoxin reductase is an enzyme that plays a critical role in cell growth and proliferation, making it an attractive target for anti-cancer therapies. By inhibiting thioredoxin reductase, BCS-177 disrupts the redox balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of BCS-177 are still being studied, but initial results suggest that it has a low toxicity profile and is well-tolerated in animal models. BCS-177 has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for other diseases beyond cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BCS-177 in lab experiments is its high potency and specificity for cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of BCS-177 is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on BCS-177. One area of interest is the development of more efficient synthesis methods to increase the yield of BCS-177 and reduce the cost of production. Additionally, further studies are needed to fully understand the mechanism of action of BCS-177 and its potential therapeutic applications beyond cancer. Finally, research is needed to optimize the administration of BCS-177 in vivo to improve its bioavailability and efficacy.
Conclusion
In conclusion, BCS-177 is a novel compound with potential therapeutic applications for the treatment of cancer. Its unique mechanism of action and low toxicity profile make it an attractive candidate for further research. While there are limitations to its use in lab experiments, the future directions for research on BCS-177 are promising and warrant further investigation.
Métodos De Síntesis
The synthesis of BCS-177 involves a multi-step process that begins with the reaction of 4-chlorothiophenol with 2-bromoethylbenzene. The resulting product is then reacted with N,N-diisopropylethylamine and propanoyl chloride to form BCS-177. This synthesis method has been validated through multiple experiments and has been shown to produce high yields of pure BCS-177.
Propiedades
Fórmula molecular |
C18H20ClNOS2 |
|---|---|
Peso molecular |
365.9 g/mol |
Nombre IUPAC |
N-(2-benzylsulfanylethyl)-3-(4-chlorophenyl)sulfanylpropanamide |
InChI |
InChI=1S/C18H20ClNOS2/c19-16-6-8-17(9-7-16)23-12-10-18(21)20-11-13-22-14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,20,21) |
Clave InChI |
PMDHXCSNWQDZCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSCCNC(=O)CCSC2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)CSCCNC(=O)CCSC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-({[4-isopropyl(methylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B300462.png)
![2-({[5-Chloro-2-methyl(methylsulfonyl)anilino]acetyl}amino)benzoic acid](/img/structure/B300463.png)
![2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B300464.png)
![N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide](/img/structure/B300466.png)
![Methyl 1-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B300468.png)
![5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B300473.png)

![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B300478.png)
![5-(1,3-Benzodioxol-5-ylmethylene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300479.png)
![N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B300480.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)-2-furamide](/img/structure/B300481.png)
![N-{[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B300483.png)
![N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-4-ethylbenzamide](/img/structure/B300490.png)
![2-[4-({3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B300492.png)